molecular formula C6H9Cl2FN2 B594624 (3-Fluoropyridin-4-YL)methanamine dihydrochloride CAS No. 1257535-26-4

(3-Fluoropyridin-4-YL)methanamine dihydrochloride

Cat. No.: B594624
CAS No.: 1257535-26-4
M. Wt: 199.05
InChI Key: CXMPAHTZXHXCHL-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-YL)methanamine dihydrochloride is a versatile fluorinated pyridine derivative serving as a critical synthetic intermediate in pharmaceutical research and development. Its primary research value lies in its application as a key building block for the construction of more complex molecules, particularly in the discovery of novel kinase inhibitors . The strategic incorporation of fluorine at the 3-position of the pyridine ring is a well-established method to fine-tune the physicochemical properties of drug candidates. This modification can significantly enhance a molecule's metabolic stability, membrane permeability, and overall oral bioavailability, without substantially increasing lipophilicity . These improvements in absorption, distribution, metabolism, and excretion (ADME) properties are crucial for advancing lead compounds toward viable therapeutic agents . The dihydrochloride salt form ensures improved stability and solubility for handling in various research applications. This compound is part of a growing trend in rational drug design that leverages the unique properties of fluorine and heterocyclic scaffolds to optimize biological activity and pharmacokinetic profiles . It is strictly for use in laboratory research settings.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMPAHTZXHXCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679885
Record name 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2)
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Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-26-4
Record name 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-3-fluoropyridine dihydrochloride
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Preparation Methods

Reaction Sequence and Conditions

  • Hydroxyl Group Activation : The hydroxyl group of 4-pyridylmethanol is activated using thionyl chloride (SOCl₂) in 1,2-dichloroethane at 20–30°C, forming the corresponding chloropyridine intermediate.

  • Fluorination : The chloropyridine intermediate is treated with anhydrous hydrogen fluoride (HF) in pyridine at -5°C, followed by gradual addition of sodium nitrite (NaNO₂). This step achieves regioselective fluorination via a diazonium salt intermediate, yielding 3-fluoro-4-pyridylmethanol.

  • Amination : The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide, followed by hydrazinolysis to liberate the primary amine.

  • Salt Formation : The free amine is treated with hydrochloric acid (HCl) in methanol to form the dihydrochloride salt.

Key Parameters

  • Temperature Control : Fluorination at subzero temperatures minimizes side reactions.

  • Solvent Selection : Pyridine acts as both solvent and HF scavenger, enhancing reaction safety.

  • Yield : 58–65% over four steps, with purity >95% after recrystallization.

Reductive Amination of 3-Fluoropyridine-4-carbaldehyde

Reductive amination offers a streamlined route by directly introducing the methanamine group.

Procedure

  • Aldehyde Synthesis : 3-Fluoropyridine-4-carbaldehyde is prepared via oxidation of 3-fluoro-4-methylpyridine using manganese dioxide (MnO₂) in acetic acid.

  • Reductive Amination : The aldehyde reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, selectively reducing the imine intermediate to the primary amine.

  • Salt Precipitation : The amine is treated with HCl gas in diethyl ether to yield the dihydrochloride salt.

Advantages and Limitations

  • Advantages : Fewer steps (2–3 steps), higher overall yield (70–75%).

  • Limitations : Requires strict control of pH during reductive amination to avoid over-reduction.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation provides a high-yielding pathway for amine synthesis from nitrile precursors.

Synthetic Pathway

  • Nitrile Preparation : 3-Fluoropyridine-4-carbonitrile is synthesized via cyanation of 3-fluoro-4-bromopyridine using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

  • Hydrogenation : The nitrile is hydrogenated over Raney nickel (Ra-Ni) at 50 psi H₂ and 80°C in ethanol, yielding (3-fluoropyridin-4-yl)methanamine.

  • Salt Formation : Treatment with HCl in ethanol precipitates the dihydrochloride salt.

Optimization Insights

  • Catalyst Loading : 10% Ra-Ni by weight ensures complete conversion within 6 hours.

  • Yield : 85–90% after salt formation, with minimal byproducts.

Gabriel Synthesis from Halopyridine Derivatives

The Gabriel synthesis enables amine formation under mild conditions, avoiding harsh reducing agents.

Methodology

  • Alkylation : 3-Fluoro-4-chloromethylpyridine reacts with potassium phthalimide in DMF at 60°C, forming the phthalimido-protected intermediate.

  • Deprotection : Hydrazine hydrate (N₂H₄·H₂O) in ethanol cleaves the phthalimide group, releasing the primary amine.

  • Salt Preparation : HCl is added to ethanol to precipitate the dihydrochloride salt.

Challenges

  • Side Reactions : Competing nucleophilic substitution at the 4-position requires excess phthalimide.

  • Yield : 60–65% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield (%) Purity (%) Key Advantage
Nucleophilic Fluorination4-Pyridylmethanol458–65>95High regioselectivity
Reductive Amination3-Fluoropyridine-4-carbaldehyde370–7590Short reaction sequence
Catalytic Hydrogenation3-Fluoropyridine-4-carbonitrile385–9098Excellent yield and scalability
Gabriel Synthesis3-Fluoro-4-chloromethylpyridine360–6585Mild conditions, avoids strong reductants

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and reproducibility:

  • Continuous Flow Systems : Fluorination and hydrogenation steps benefit from continuous flow reactors, reducing reaction times and improving heat management.

  • Solvent Recovery : Methanol and ethanol are distilled and recycled to minimize waste.

  • Quality Control : In-line FTIR and HPLC monitor intermediate purity, ensuring compliance with pharmaceutical standards.

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Competing fluorination at the 2- or 4-positions is mitigated using bulky directing groups or low-temperature conditions.

  • Amine Stability : The primary amine is prone to oxidation; thus, reactions are conducted under nitrogen atmospheres.

  • Salt Hygroscopicity : The dihydrochloride salt absorbs moisture, necessitating storage in desiccated containers with silica gel.

Scientific Research Applications

(3-Fluoropyridin-4-YL)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-YL)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (3-Fluoropyridin-4-YL)methanamine dihydrochloride include pyridine-based dihydrochlorides with variations in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position/Type Key Applications/Properties
This compound C₆H₉Cl₂FN₂ 199.06 1257535-26-4¹ 3-F, 4-NH₂CH₂ Enhanced metabolic stability; drug intermediates
(2-Fluoropyridin-4-YL)methanamine dihydrochloride C₆H₉Cl₂FN₂ 199.06 667906-60-7 2-F, 4-NH₂CH₂ Positional isomer; potential varied receptor binding
(3-Methoxypyridin-4-YL)methanamine dihydrochloride C₇H₁₁Cl₂N₂O 174.63² 1803567-09-0 3-OCH₃, 4-NH₂CH₂ Increased lipophilicity; agrochemical synthesis
(2-Methoxypyridin-4-YL)methanamine dihydrochloride C₇H₁₁Cl₂N₂O 199.06³ 1029689-75-5 2-OCH₃, 4-NH₂CH₂ Solubility modifier; polymer precursors
1-(2,3-Dimethylpyridin-4-YL)methanamine dihydrochloride C₈H₁₄Cl₂N₂ 187.11 2719368-00-8 2,3-CH₃, 4-NH₂CH₂ Steric hindrance effects; catalytic intermediates

¹CAS discrepancy noted (see vs. 6). ²Molar mass calculation based on formula in . ³Molecular weight inferred from formula in .

Key Findings :

Substituent Effects: Fluorine (F) vs. Positional Isomerism: The 3-fluoro derivative may exhibit distinct electronic effects compared to the 2-fluoro analog due to altered charge distribution on the pyridine ring .

Applications :

  • Pharmaceuticals : Fluorinated derivatives are prioritized in drug discovery for their resistance to oxidative metabolism .
  • Agrochemicals : Methoxy-substituted analogs are leveraged for solubility modulation in pesticide formulations .

Stability and Solubility :

  • Dihydrochloride salts generally enhance aqueous solubility compared to free bases, critical for bioavailability in drug development .

Notes on Data Limitations

  • CAS Number Discrepancies : Conflicting CAS entries for this compound (e.g., 1257535-26-4 vs. 667906-60-7) highlight the need for cross-referencing with authoritative chemical databases.
  • Research Gaps: Limited peer-reviewed studies on specific analogs (e.g., dimethylpyridine derivatives) restrict mechanistic insights; most data derive from supplier catalogs or structural databases.
  • Synthetic Routes : and suggest substituent-specific synthetic challenges, such as purification requirements for chloro- and methoxy-phthalimides, which may extend to pyridine analogs.

Biological Activity

(3-Fluoropyridin-4-YL)methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the chemical formula C6H7FN2·2HCl, indicating the presence of a fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, which can lead to modulation of various biochemical pathways.

  • Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.
  • Receptor Binding : It has been shown to interact with serotonin receptors, which are crucial for mood regulation. The binding affinity is enhanced compared to non-fluorinated analogs, suggesting improved pharmacological profiles.

Biological Activity Overview

Activity Type Details
Antimicrobial Demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Neuropharmacological Exhibits potential as an antidepressant through modulation of serotonin pathways .
Enzyme Modulation Inhibits enzymes related to neurotransmitter degradation, affecting mood and behavior .

Research Findings

  • Antimicrobial Properties : In a study assessing the antibacterial activity of several compounds, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Neuropharmacological Effects : Research highlighted its potential as a serotonin receptor modulator. Compounds with similar fluorinated structures have shown increased potency in inhibiting serotonin uptake, suggesting that this compound could be developed as a novel antidepressant .
  • Case Studies :
    • One case study reported that the compound improved behavioral outcomes in rodent models of anxiety when administered at specific dosages, indicating its potential for treating anxiety disorders .
    • Another study demonstrated that it could enhance cognitive function in neurodegenerative disease models by modulating cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

The unique position of the fluorine atom in this compound differentiates it from other pyridine derivatives:

Compound Name Fluorine Position Biological Activity
This compound3Antimicrobial, Neuropharmacological
(3-Chloropyridin-4-YL)methanamine3Moderate Antimicrobial
(2-Fluoropyridin-4-YL)methanamine2Lower receptor binding affinity

Q & A

What synthetic methodologies are recommended for producing (3-fluoropyridin-4-yl)methanamine dihydrochloride with high purity?

Level: Basic
Methodological Answer:
The compound can be synthesized via reductive amination of 3-fluoropyridine-4-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Post-synthesis purification involves recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Characterization via 1^1H/13^{13}C NMR should confirm the absence of unreacted aldehyde (δ ~9-10 ppm) and the presence of the methylamine moiety (δ ~3-4 ppm). Purity assessment via HPLC (C18 column, 0.1% TFA in H2_2O/MeOH gradient) is critical, targeting ≥98% purity .

Which analytical techniques are optimal for structural validation and purity assessment?

Level: Basic
Methodological Answer:

  • Exact Mass Analysis: High-resolution mass spectrometry (HRMS) using ESI+ mode confirms the molecular ion [M+H]+^+ at m/z 262.0388 (theoretical 262.0388), ensuring correct elemental composition .
  • Crystallography: Single-crystal X-ray diffraction with SHELXL refinement (SHELX ) resolves stereochemical ambiguities. ORTEP-3 visualization aids in interpreting thermal ellipsoids and bond angles.
  • NMR: 19^{19}F NMR detects fluoropyridyl environments (δ ~-60 to -80 ppm), while 1^1H NMR verifies diastereotopic protons in the methanamine group.

How should researchers address discrepancies in crystallographic data refinement?

Level: Advanced
Methodological Answer:
Contradictions in Flack parameter values (e.g., near-centrosymmetric structures) require validation via the x parameter to avoid false chirality assignments. Cross-validation using SHELXD for phase determination and twin refinement in cases of pseudo-merohedral twinning is recommended. For high-resolution data (>1.0 Å), multipolar refinement with Hirshfeld Atom Refinement (HAR) improves electron density maps, resolving hydrogen bonding ambiguities .

What are the mechanistic implications of this compound in enzyme inhibition studies?

Level: Advanced
Methodological Answer:
this compound acts as a selective LOXL2 inhibitor (IC50_{50} = 126 nM), likely through competitive binding to the lysine tyrosylquinone (LTQ) cofactor. Dose-response assays (0.1–10 µM) in fibroblast cultures should monitor hydroxylysine aldehyde (HLAL) reduction via LC-MS. For cancer studies, pair it with TGF-β1 to assess ECM remodeling inhibition (collagen crosslinking ELISA, e.g., Col1A1) .

What safety protocols are critical during handling and storage?

Level: Basic
Methodological Answer:

  • Handling: Use nitrile gloves and fume hoods to avoid inhalation of HCl/F^- vapors. Electrostatic discharge (ESD) precautions are mandatory due to amine reactivity .
  • Storage: Keep in airtight, amber vials at –20°C under argon. Desiccate with silica gel to prevent hygroscopic degradation. Monitor pH stability (<2.0 in aqueous solutions) .

How does fluorination at the 3-position influence neuroprotective activity?

Level: Advanced
Methodological Answer:
The 3-fluoro group enhances blood-brain barrier permeability (logP ~1.2 vs. ~0.8 for non-fluorinated analogs). In Alzheimer’s models (e.g., Aβ42-treated neurons), evaluate neuroprotection via MTT assays (10–100 µM) and compare to J-147 derivatives. Fluorine’s electron-withdrawing effect stabilizes the pyridine ring, potentially prolonging target engagement (e.g., monoamine oxidase-B inhibition) .

How to resolve contradictions in bioactivity data across cell lines?

Level: Advanced
Methodological Answer:
Discrepancies in IC50_{50} values (e.g., fibroblasts vs. cancer cells) may arise from off-target kinase interactions. Perform kinome-wide profiling (e.g., KINOMEscan) at 1 µM to identify non-LOXL2 targets. Validate via CRISPR knockouts (e.g., LOXL2/^{-/-} cells) and rescue experiments. Cross-reference with metabolic stability data (microsomal t1/2_{1/2}) to rule out artifactually low activity due to rapid clearance .

What computational methods predict binding modes with LOXL2?

Level: Advanced
Methodological Answer:

  • Docking: Use AutoDock Vina with the LOXL2 LTQ-binding site (PDB: 4ZTC). Fluoropyridyl interactions are modeled with GAFF2 force fields.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess hydrogen bonding with Glu356^{356} and π-stacking with Trp412^{412}. Compare binding free energies (MM-PBSA) to experimental IC50_{50} values .

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